sodium;(2S,5S,6R)-6-[[2-[[6-[4-[(2-acetamido-5-amino-5-oxopentanoyl)amino]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
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Overview
Description
The compound “sodium;(2S,5S,6R)-6-[[2-[[6-[4-[(2-acetamido-5-amino-5-oxopentanoyl)amino]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including amides, carboxylates, and aromatic rings, which contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of key intermediates and the coupling of various functional groups. Typical synthetic routes may include:
Formation of the bicyclic core: This step involves the construction of the 4-thia-1-azabicyclo[3.2.0]heptane core through cyclization reactions.
Introduction of functional groups:
Coupling reactions: The final steps involve coupling the various intermediates to form the complete molecule, often using peptide coupling reagents and protecting group strategies to ensure selectivity.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The aromatic rings and amide groups can be oxidized under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions such as Friedel-Crafts acylation or halogenation using Lewis acids like aluminum chloride (AlCl3) can be applied.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.
Biology: Its structural features suggest potential as a ligand for binding to biological macromolecules, such as proteins or nucleic acids.
Medicine: The compound may exhibit pharmacological activity, making it a candidate for drug development or as a tool in biochemical assays.
Industry: It can be used in the development of new materials, such as polymers or catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows for diverse binding interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Penicillin derivatives: These compounds share the 4-thia-1-azabicyclo[3.2.0]heptane core and exhibit antibacterial activity.
Cephalosporins: Another class of β-lactam antibiotics with a similar core structure but different functional groups.
Carbapenems: These compounds also contain a bicyclic core and are known for their broad-spectrum antibiotic activity.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with tailored properties.
Properties
CAS No. |
76899-80-4 |
---|---|
Molecular Formula |
C35H36N7NaO10S |
Molecular Weight |
769.8 g/mol |
IUPAC Name |
sodium;(2S,5S,6R)-6-[[2-[[6-[4-[(2-acetamido-5-amino-5-oxopentanoyl)amino]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C35H37N7O10S.Na/c1-16(43)37-23(14-15-24(36)45)30(48)38-19-8-4-17(5-9-19)22-13-12-21(28(46)39-22)29(47)40-25(18-6-10-20(44)11-7-18)31(49)41-26-32(50)42-27(34(51)52)35(2,3)53-33(26)42;/h4-13,23,25-27,33,44H,14-15H2,1-3H3,(H2,36,45)(H,37,43)(H,38,48)(H,39,46)(H,40,47)(H,41,49)(H,51,52);/q;+1/p-1/t23?,25?,26-,27+,33+;/m1./s1 |
InChI Key |
DWCQKXYQGOOMOF-CFUMSTTISA-M |
Isomeric SMILES |
CC(=O)NC(CCC(=O)N)C(=O)NC1=CC=C(C=C1)C2=CC=C(C(=O)N2)C(=O)NC(C3=CC=C(C=C3)O)C(=O)N[C@H]4[C@H]5N(C4=O)[C@H](C(S5)(C)C)C(=O)[O-].[Na+] |
Canonical SMILES |
CC(=O)NC(CCC(=O)N)C(=O)NC1=CC=C(C=C1)C2=CC=C(C(=O)N2)C(=O)NC(C3=CC=C(C=C3)O)C(=O)NC4C5N(C4=O)C(C(S5)(C)C)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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